molecular formula C28H27N3O3S B1252457 (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide

Cat. No.: B1252457
M. Wt: 485.6 g/mol
InChI Key: BBRZYKRLSUTSMP-FXBPSFAMSA-N
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Description

3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide is a member of morpholines.

Scientific Research Applications

Synthesis and Biological Screening

  • Synthesis and Biological Activities : A variety of substituted benzothiazoles, including compounds similar to the one , have been synthesized and screened for various biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties (Patel et al., 2009).
  • Antimicrobial Activity : Substituted benzothiazoles have demonstrated antimicrobial activity against various pathogens, indicating their potential as therapeutic agents (Banday & Rauf, 2009).

Chemical and Physical Characterization

  • Photo-Physical Characteristics : Research into benzothiazole derivatives has explored their photo-physical properties, including absorption-emission characteristics, which are useful in the development of fluorescent compounds for various applications (Padalkar et al., 2011).

Applications in Drug Discovery

  • Drug Development : Compounds with benzothiazole structures have been synthesized and evaluated for their potential as drug candidates. Their applications range from treating Parkinson's disease to acting as norepinephrine inhibitors (Wang et al., 2017); (O'Neill et al., 2011).

Synthesis Improvement and Industrial Production

  • Industrial Production and Synthesis Improvement : Advances have been made in the synthesis of benzothiazole derivatives, improving the efficiency and yield of these processes, which is crucial for large-scale production and industrial applications (Zhao Xin-qi, 2007).

Molecular Structure and Properties

  • Molecular Structure Analysis : The detailed molecular structure and properties of these compounds have been studied using various spectroscopic techniques. This information is vital for understanding their chemical behavior and potential applications (Zablotskaya et al., 2013).

Properties

Molecular Formula

C28H27N3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)but-3-enamide

InChI

InChI=1S/C28H27N3O3S/c1-33-24-6-4-5-20(18-24)17-21(28-30-25-7-2-3-8-26(25)35-28)19-27(32)29-22-9-11-23(12-10-22)31-13-15-34-16-14-31/h2-12,17-18H,13-16,19H2,1H3,(H,29,32)/b21-17-

InChI Key

BBRZYKRLSUTSMP-FXBPSFAMSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(/CC(=O)NC2=CC=C(C=C2)N3CCOCC3)\C4=NC5=CC=CC=C5S4

SMILES

COC1=CC=CC(=C1)C=C(CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5S4

Canonical SMILES

COC1=CC=CC(=C1)C=C(CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide
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(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide
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(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide
Reactant of Route 4
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(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide
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(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide
Reactant of Route 6
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(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide

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